molecular formula C13H14ClNO3 B186916 ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate CAS No. 351073-97-7

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate

Cat. No. B186916
CAS RN: 351073-97-7
M. Wt: 267.71 g/mol
InChI Key: DIVVAQYRKSZEEW-UHFFFAOYSA-N
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Description

“Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” is a chemical compound. It is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h6H,3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” is 268.7 . It is a solid at room temperature . The InChI key for this compound is GECMCNWALPGVMC-UHFFFAOYSA-N .

Scientific Research Applications

CRTH2 Receptor Antagonists

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate can be used as a reactant in the preparation of CRTH2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells) receptor antagonists. These antagonists are important for treating allergic inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis by inhibiting the CRTH2 receptor, which plays a key role in mediating chemotaxis of Th2 cells .

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

This compound is also involved in the synthesis of IDO inhibitors. IDO is an enzyme that plays a significant role in immune regulation by catalyzing the first and rate-limiting step of tryptophan degradation along the kynurenine pathway. IDO inhibitors have potential therapeutic applications in cancer treatment, as they can prevent tumor cells from escaping immune surveillance .

Cannabinoid CB1 Receptor Antagonists

Another application is the development of cannabinoid CB1 receptor antagonists. These antagonists can be used to treat obesity and related metabolic disorders, as they block the CB1 receptor, which is involved in appetite regulation and energy balance .

Human Reticulocyte 15-Lipoxygenase-1 Inhibitors

The compound serves as a precursor for inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme implicated in various inflammatory conditions, atherosclerosis, and certain types of cancer. Inhibiting this enzyme can lead to new treatments for these conditions .

Antihypertriglyceridemic Agents

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate is used in synthesizing N-(benzoylphenyl)-1H-indole-2-carboxamides, which act as potent antihypertriglyceridemic agents. These agents are important for managing elevated triglyceride levels in the blood, which is a risk factor for cardiovascular disease .

Antiproliferative Agents

This compound has shown efficacy as an antiproliferative agent against human leukemia K562 cells. Its role in inhibiting cell proliferation makes it a candidate for cancer research and potential treatment options .

Aldose Reductase Inhibitors

Indole derivatives have been evaluated as aldose reductase (ALR2) inhibitors. While not specific to ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate, this application suggests its potential use in treating diabetic complications by inhibiting ALR2, which is involved in the polyol pathway linked to diabetic complications .

Antiviral and Antiproliferative Properties

Indole derivatives have been synthesized and tested for their antiviral and antiproliferative properties against various human cell lines and viruses. This indicates a broader scope of research where ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate could be explored for similar properties .

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Future Directions

The future directions for research on “ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate” and similar indole derivatives could involve further exploration of their synthesis methods, biological activity, and potential applications in medicine and other fields .

properties

IUPAC Name

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-3-18-13(17)12-7(2)10-9(15-12)5-4-8(6-16)11(10)14/h6,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVVAQYRKSZEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354865
Record name ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate

CAS RN

351073-97-7
Record name ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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